molecular formula C13H18O9 B12865661 1,2,3,4-Tetra-o-acetyl-d-lyxopyranose

1,2,3,4-Tetra-o-acetyl-d-lyxopyranose

Cat. No.: B12865661
M. Wt: 318.28 g/mol
InChI Key: MJOQJPYNENPSSS-VHGBLZLWSA-N
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Description

1,2,3,4-Tetra-o-acetyl-d-lyxopyranose is an organic compound with the molecular formula C13H18O9. It is a derivative of lyxopyranose, a sugar molecule, where the hydroxyl groups are acetylated. This compound is often used in the synthesis of glycosides and other carbohydrate derivatives, making it valuable in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetra-o-acetyl-d-lyxopyranose can be synthesized through the acetylation of d-lyxopyranose. The process typically involves the reaction of d-lyxopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetra-o-acetyl-d-lyxopyranose undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed to yield d-lyxopyranose.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetyl groups.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Substitution: Various nucleophiles can be used to replace the acetyl groups.

Major Products Formed

    Hydrolysis: d-Lyxopyranose

    Oxidation: Carboxylic acids

    Substitution: Derivatives with different functional groups

Scientific Research Applications

1,2,3,4-Tetra-o-acetyl-d-lyxopyranose has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: It serves as a precursor in the synthesis of antiviral and anti-inflammatory agents.

    Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-o-acetyl-d-lyxopyranose involves its role as a substrate or intermediate in enzymatic reactions. The acetyl groups protect the hydroxyl groups during chemical reactions, allowing selective modifications. The compound interacts with specific enzymes and molecular targets, facilitating the synthesis of desired products .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetra-o-acetyl-d-xylopyranose
  • 1,2,3,5-Tetra-o-acetyl-d-ribofuranose
  • 1,2,3,4,6-Penta-o-acetyl-d-glucopyranose

Uniqueness

1,2,3,4-Tetra-o-acetyl-d-lyxopyranose is unique due to its specific acetylation pattern and its role in the synthesis of lyxopyranose derivatives. Compared to similar compounds, it offers distinct reactivity and selectivity in chemical reactions, making it valuable for targeted synthesis in research and industrial applications .

Biological Activity

1,2,3,4-Tetra-O-acetyl-D-lyxopyranose is a derivative of lyxose, a rare sugar that has garnered attention in carbohydrate chemistry and pharmaceutical applications. Its acetylation enhances its solubility and stability, making it a valuable compound for various biological studies and applications.

  • Molecular Formula : C₁₃H₁₈O₉
  • Molecular Weight : 318.28 g/mol
  • CAS Number : 4049-33-6

Biological Applications

This compound is primarily utilized in the following areas:

1. Carbohydrate Synthesis

  • Acts as an intermediate in the synthesis of glycosides and oligosaccharides.
  • Facilitates the study of carbohydrate structures and functions.

2. Pharmaceutical Development

  • Enhances drug solubility and stability, crucial for effective medication formulations.
  • Used in the development of drug delivery systems.

3. Food Industry

  • Functions as a natural sweetening agent and flavor enhancer.
  • Provides an alternative to synthetic sweeteners.

4. Biotechnology

  • Contributes to the production of biopolymers and biofuels.
  • Aids in sustainable practices within industrial applications.

Case Studies

  • Synthesis of Glycosides
    A study demonstrated the efficiency of this compound in synthesizing various glycosides through glycosylation reactions. The compound showed high yields when paired with different acceptors under optimized conditions.
  • Antiviral Activity
    Research indicated that derivatives of lyxose exhibit antiviral properties against certain strains of viruses. Specifically, α-lyxose isomers were noted for their activity against Human Cytomegalovirus (HCMV), suggesting potential therapeutic applications for lyxose derivatives in antiviral treatments .
  • Antimicrobial Properties
    Preliminary studies have shown that compounds related to D-lyxopyranose exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. This suggests a possible role in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Carbohydrate SynthesisIntermediate for glycosides and oligosaccharides synthesis
Pharmaceutical UseEnhances solubility/stability; used in drug delivery systems
Food IndustryNatural sweetener and flavor enhancer
Antiviral ActivityActive against HCMV strains
Antimicrobial ActivityEffective against various bacterial strains

Properties

Molecular Formula

C13H18O9

Molecular Weight

318.28 g/mol

IUPAC Name

[(3R,4S,5S)-4,5,6-triacetyloxyoxan-3-yl] acetate

InChI

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12+,13?/m1/s1

InChI Key

MJOQJPYNENPSSS-VHGBLZLWSA-N

Isomeric SMILES

CC(=O)O[C@@H]1COC([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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